molecular formula C9H11ClN2O B274598 N-(5-chloro-2-pyridinyl)butanamide

N-(5-chloro-2-pyridinyl)butanamide

Cat. No.: B274598
M. Wt: 198.65 g/mol
InChI Key: VNGFAYBNZABZRA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-pyridinyl)butanamide: is an organic compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 5-position and a butyramide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-pyridinyl)butanamide typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with butylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-pyridinyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: N-(5-Chloro-2-pyridyl)butylamine.

    Substitution: Various substituted pyridyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)butanamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-pyridinyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide): This compound is used as a coupling reagent in organic synthesis.

    N-(2-Pyridyl)butyramide: Similar structure but without the chlorine substitution.

    N-(5-Chloro-2-pyridyl)acetamide: Similar structure with a shorter acyl chain.

Uniqueness: N-(5-chloro-2-pyridinyl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the butyramide group makes it a versatile intermediate in various synthetic and research applications.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)butanamide

InChI

InChI=1S/C9H11ClN2O/c1-2-3-9(13)12-8-5-4-7(10)6-11-8/h4-6H,2-3H2,1H3,(H,11,12,13)

InChI Key

VNGFAYBNZABZRA-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC=C(C=C1)Cl

Canonical SMILES

CCCC(=O)NC1=NC=C(C=C1)Cl

Origin of Product

United States

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